2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
CAS No.: 112159-16-7
Cat. No.: VC8048605
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112159-16-7 |
|---|---|
| Molecular Formula | C11H19NO6 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
| Standard InChI Key | OHYMUFVCRVPMEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid . It is alternatively designated as Boc-DL-Glu(OMe)(OMe)-OH, reflecting its racemic configuration . Enantiomerically pure forms include:
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(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 45214-91-3)
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(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 76379-01-6)
Synonymous identifiers span MFCD03940182, SCHEMBL2323692, and AKOS027255911, among others .
Structural Representation
The SMILES notation CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O encapsulates its structure , featuring:
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A tert-butyl group () linked via a carbonate ester.
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A glutamic acid backbone with a methoxy-protected γ-carboxylate.
The InChIKey OHYMUFVCRVPMEY-UHFFFAOYSA-N ensures unique chemical database indexing .
Molecular and Physicochemical Properties
Molecular Characteristics
The compound’s logP value (0.7) indicates moderate lipophilicity, balancing solubility in organic and aqueous phases . Eight rotatable bonds confer flexibility, critical for conformational adaptability in peptide chains .
Spectroscopic Data
While explicit spectral data (NMR, IR) are absent in available sources, the Boc group’s characteristic C=O stretch near 1680–1750 cm⁻¹ and the ester’s C–O–C asymmetric stretch at 1250 cm⁻¹ are anticipated .
Synthesis and Manufacturing
Synthetic Routes
A patent (CN106336371A) outlines a method for synthesizing Boc-L-Pyroglutamic acid methyl ester, a structurally analogous compound . Key steps include:
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Coupling: Use of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups.
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Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate.
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Esterification: Methanol-mediated esterification of the γ-carboxylate .
For 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a similar pathway is plausible, substituting glutamic acid for pyroglutamic acid.
Purification and Yield
Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are standard . Reported yields for analogous syntheses exceed 70% .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s stability under basic conditions and labile nature in acidic media (e.g., trifluoroacetic acid) makes it ideal for orthogonal protection strategies . The methoxy ester further prevents undesired side reactions at the γ-carboxylate during amide bond formation .
Case Study: Glutamic Acid Incorporation
In SPPS, this derivative enables controlled incorporation of glutamic acid into peptides. For example, Boc-Glu(OMe)-OH is coupled to resin-bound peptides using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as an activating agent . Subsequent deprotection with HCl/dioxane reveals the free amino group for chain elongation .
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